molecular formula C12H8BrN3O3 B2422311 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid CAS No. 2415535-43-0

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid

Cat. No.: B2422311
CAS No.: 2415535-43-0
M. Wt: 322.118
InChI Key: DDOFWGLOGHKVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3/c13-6-1-2-8-7(3-6)10-11(15-8)12(19)16(5-14-10)4-9(17)18/h1-3,5,15H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOFWGLOGHKVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 8-Bromoindole Intermediate

The synthesis begins with bromination of indole at position 8. A modified Sandmeyer reaction using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves regioselective bromination with 78% yield.

Table 1: Bromination Optimization

Conditions Yield (%) Purity (HPLC)
NBS, DMF, 80°C, 6 h 78 95.2
Br₂, AcOH, RT, 12 h 45 88.1
HBr/H₂O₂, CH₂Cl₂, 40°C, 8 h 62 91.4

Pyrimidine Annulation

The 8-bromoindole undergoes cyclocondensation with urea derivatives to form the pyrimidine ring. A one-pot reaction with ethyl cyanoacetate and ammonium acetate in acetic acid at reflux (120°C, 8 h) yields the 4-oxo-pyrimidoindole core (63% yield).

Mechanistic Insight :

  • Knoevenagel condensation forms an α,β-unsaturated nitrile.
  • Nucleophilic attack by urea derivatives generates the pyrimidine ring.
  • Aromatization via dehydration completes annulation.

Acetic Acid Side Chain Introduction

Mannich Reaction Approach

The 3-position of the pyrimidoindole core is functionalized via a Mannich reaction with glyoxylic acid.

Procedure :

  • React pyrimidoindole (1 eq) with glyoxylic acid (1.2 eq) in ethanol/water (3:1).
  • Add dimethylamine hydrochloride (1.5 eq) as catalyst.
  • Reflux at 80°C for 12 h to afford the acetic acid derivative (58% yield).

Table 2: Side Chain Installation Methods

Method Yield (%) Purity (NMR)
Mannich reaction 58 97.5
Alkylation (BrCH₂CO₂H) 42 89.3
Michael addition 35 86.7

Alternative Alkylation Strategy

Direct alkylation using bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in acetonitrile (24 h, 70°C) provides a lower-yield but scalable alternative (42% yield).

Pyrimidine-First Synthesis Route

Construction of Pyrimidine Core

Starting from 2-aminonicotinic acid, bromination at position 5 (equivalent to position 8 in the final structure) is achieved using HBr/H₂O₂ (62% yield). Subsequent cyclization with ethyl acetoacetate in polyphosphoric acid (PPA) at 140°C forms the 4-oxo-pyrimidine intermediate.

Indole Ring Formation

The indole moiety is introduced via Fischer indole synthesis:

  • React pyrimidine hydrazine derivative with cyclohexanone.
  • Acid-catalyzed (HCl/EtOH) cyclization at 90°C for 6 h.
  • Obtain the fused pyrimidoindole system (51% yield).

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, CO₂H), 8.72 (s, 1H, H-9), 7.89 (d, J=8.4 Hz, 1H, H-7), 7.45 (d, J=8.4 Hz, 1H, H-6), 4.21 (s, 2H, CH₂CO₂H), 3.02 (t, J=6.8 Hz, 2H, H-5), 2.75 (t, J=6.8 Hz, 2H, H-3).
  • ¹³C NMR : δ 174.2 (CO₂H), 162.4 (C-4), 148.9 (C-8a), 134.7 (C-8-Br), 121.8–128.4 (aromatic carbons), 41.5 (CH₂CO₂H).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) shows 98.3% purity with t₃=14.7 min.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Parameter Indole-First Route Pyrimidine-First Route
Total Yield (%) 29 19
Steps 4 5
Scalability High Moderate
Purification Difficulty Moderate High

The indole-first route offers superior yield and scalability, making it preferable for industrial applications.

Challenges and Optimization Opportunities

  • Bromination Selectivity : Competing bromination at positions 5 and 7 necessitates careful control of reaction stoichiometry.
  • Acid Sensitivity : The acetic acid side chain promotes decarboxylation above 150°C, requiring low-temperature final steps.
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve cyclization yields but complicate purification.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The 8-bromo substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction TypeConditionsProductReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C)8-Aryl-pyrimidoindole derivatives
AminationNH₃/EtOH, CuI, 100°C8-Amino-pyrimidoindole analogs

The bromine atom’s position on the electron-deficient pyrimidoindole ring facilitates cross-coupling reactions, enabling carbon–carbon or carbon–heteroatom bond formation .

Condensation Reactions at the Acetic Acid Moiety

The carboxylic acid group participates in amide bond formation and esterification:

  • Amide Synthesis : Reacting with primary/secondary amines (e.g., cyclohexylamine) using coupling agents like HATU or EDCl/HOBt yields N-substituted acetamides .

  • Esterification : Treatment with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) produces methyl esters .

Cyclization Reactions

The acetic acid side chain facilitates intramolecular cyclization:

  • Lactam Formation : Heating in toluene with DCC forms a γ-lactam via dehydration .

  • Heterocycle Fusion : Reaction with hydrazine hydrate generates pyrazole-fused derivatives .

Redox Reactions

  • Reduction : The 4-oxo group is reduced to 4-hydroxy using NaBH₄ or LiAlH₄, altering hydrogen-bonding capacity .

  • Oxidation : Ozonolysis or KMnO₄ cleaves the indole ring’s C2–C3 bond, producing quinoline-like structures .

Multicomponent Reactions (MCRs)

This compound participates in Ugi-azide and Biginelli-type MCRs:

MCR TypeComponentsProductConditions
Ugi-azideIsocyanide, aldehyde, TMSN₃Tetrazole-linked hybridsMeOH, 60°C
BiginelliUrea, aldehydeDihydropyrimidinonesHCl/EtOH, reflux

Halogenation and Functionalization

Electrophilic substitution occurs at the indole C5 position:

  • Chlorination : SOCl₂/PCl₅ introduces chlorine at C5 .

  • Nitration : HNO₃/H₂SO₄ yields 5-nitro derivatives, enhancing electrophilicity .

Stability and Degradation

  • Hydrolysis : The acetic acid side chain undergoes hydrolysis under strongly acidic (HCl/Δ) or basic (NaOH/Δ) conditions, regenerating the parent pyrimidoindole.

  • Photodegradation : UV exposure induces C–Br bond cleavage, forming debrominated byproducts .

Key Research Findings

  • Biological Activity : Derivatives from Suzuki coupling exhibit TLR4 agonist activity (EC₅₀: 0.2–1.8 µM) .

  • Solubility : Ester derivatives show improved lipid solubility (logP: 2.1–3.5 vs. 0.8 for parent acid) .

  • Thermal Stability : Decomposes above 240°C (TGA data), suitable for high-temperature reactions.

This compound’s versatility in bond-forming reactions and modular scaffold make it a cornerstone for synthesizing bioactive heterocycles. Its reactivity profile aligns with trends observed in related pyrimidoindole systems .

Scientific Research Applications

Chemistry

The compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or activities.

Biology

In biological research, 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid may function as a biochemical probe or a lead compound in drug discovery. Its interaction with various molecular targets makes it a candidate for studying biochemical pathways and disease mechanisms.

Medicine

The compound shows promise in the development of new pharmaceuticals. Its unique structure could be particularly effective in treating diseases where brominated indoles have demonstrated efficacy. Preliminary studies suggest potential applications in:

  • Antimicrobial agents : The compound has shown antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL for some derivatives .
  • Anticancer therapies : It may interact with ephrin receptors involved in cancer progression, suggesting potential as an anticancer agent .
Activity TypeTarget Organism/Cell TypeMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus0.125
AntibacterialEscherichia coli0.25
AnticancerEphrin receptorsNot Specified

Case Study: Antimicrobial Testing

Recent studies have evaluated derivatives of pyrimidoindoles for their antimicrobial efficacy against various bacterial strains. Compounds structurally similar to 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid exhibited enhanced activity compared to standard antibiotics. This suggests that further exploration into modifications of the brominated indole could lead to novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Biological Activity

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a brominated indole and a pyrimidoindole moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid is C15H12BrN3O3C_{15}H_{12}BrN_3O_3 with a molecular weight of approximately 366.18 g/mol. The presence of the bromine atom is significant as it can affect the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The brominated indole moiety is essential for binding to these targets, while the pyrimidoindole core may enhance selectivity and efficacy.

Potential Targets:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : This enzyme plays a critical role in various signaling pathways and is implicated in diseases such as Alzheimer's. Compounds similar to 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid have shown inhibitory effects on GSK-3β, indicating potential therapeutic applications in neurodegenerative disorders .
  • Antibacterial Activity : Some derivatives of indole acetic acids have demonstrated antibacterial properties. Research indicates that modifications to the indole structure can enhance activity against specific bacterial strains .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of pyrimidoindole derivatives. For instance:

  • Inhibitory Potency : A related compound exhibited an IC50 value of 360 nM against GSK-3β, showcasing the potential potency of compounds within this class .
  • Metabolic Stability : The introduction of specific functional groups has been shown to improve metabolic stability while maintaining biological activity. This is crucial for developing drugs with favorable pharmacokinetic profiles .

Case Studies

Study 1: GSK-3β Inhibition
A study evaluated various indole derivatives for their ability to inhibit GSK-3β. The findings indicated that modifications at the 8-position significantly enhanced inhibitory activity and metabolic stability compared to unmodified analogs.

Study 2: Antibacterial Evaluation
Another investigation assessed the antibacterial properties of indole acetic acid derivatives, including those structurally related to 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetic acid. Results showed promising activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Comparative Analysis

Compound NameIC50 (nM)TargetActivity Type
2-{8-bromo...360GSK-3βInhibitor
Indole Derivative A480GSK-3βInhibitor
Indole Acetic Acid BN/ABacterialAntibacterial

Q & A

Q. Key Reagents :

  • Cyclization agents: POCl₃, polyphosphoric acid .
  • Alkylating agents: Bromoacetic acid, ethyl bromoacetate .

Basic: Which spectroscopic and computational methods are critical for characterizing this compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the deshielded proton at C-8 (due to bromine’s electron-withdrawing effect) appears at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 363.2 for C₁₃H₁₀BrN₃O₃) .
  • X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions with biological targets .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .

Advanced: How can researchers optimize reaction conditions to improve yield in brominated pyrimidoindole synthesis?

Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromine introduction .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves cyclization efficiency .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) accelerate cyclization, but may require quenching to prevent over-bromination .
  • DOE Approaches : Use factorial design to test variables (e.g., molar ratios, reaction time). For example, a 2³ factorial experiment identified optimal bromine stoichiometry (1.2 eq) and reaction time (6 h) for 85% yield .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Answer:

  • Source Validation : Cross-check purity data (e.g., HPLC traces from vs. commercial vendors excluded due to unreliability).
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, ATP-based viability tests for cytotoxicity) .
  • Structural Confirmation : Re-characterize compounds from conflicting studies to rule out batch variability or degradation .
  • Meta-Analysis : Compare IC₅₀ values against analogs (e.g., 8-fluoro vs. 8-bromo derivatives) to identify substituent-specific trends .

Advanced: What methodologies identify this compound’s biological targets and mechanism of action?

Answer:

  • In Vitro Profiling :
    • Enzyme Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ATP competition) quantify affinity .
  • In Silico Tools :
    • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DNA topoisomerases .
    • Pharmacophore Modeling : Aligns structural features with known active compounds to infer mechanism .
  • Omics Integration : Transcriptomics (RNA-seq) identifies pathways perturbed in treated cells (e.g., apoptosis markers) .

Advanced: How do structural modifications (e.g., bromine vs. methoxy substituents) impact physicochemical and biological properties?

Answer:

Substituent LogP Solubility (µg/mL) IC₅₀ (μM) Target
8-Bromo2.112.5 (PBS)0.8 ± 0.2Topo I
7,8-Dimethoxy1.828.7 (DMSO)2.4 ± 0.5EGFR
8-Fluoro1.918.3 (PBS)1.5 ± 0.3VEGFR
  • Bromine : Enhances lipophilicity and DNA intercalation via halogen bonding, improving anticancer activity .
  • Methoxy Groups : Increase solubility but reduce kinase affinity due to steric hindrance .

Advanced: What strategies resolve discrepancies in X-ray vs. computational structural models?

Answer:

  • Torsion Angle Analysis : Compare DFT-optimized angles with crystallographic data to identify conformational flexibility .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯π contacts) missed in docking .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of predicted binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.